REACTION_CXSMILES
|
Cl.CS([NH:6][NH:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)(=O)=O.[CH3:14][NH:15][S:16]([C:19]1[CH:20]=[C:21]2[C:25](=[CH:26][CH:27]=1)[NH:24][C:23](=[O:28])[C:22]2=[O:29])(=[O:18])=[O:17]>>[CH3:14][NH:15][S:16]([C:19]1[CH:20]=[C:21]2[C:25](=[CH:26][CH:27]=1)[NH:24][C:23](=[O:28])[C:22]2=[O:29])(=[O:18])=[O:17].[CH3:14][NH:15][S:16]([C:19]1[CH:20]=[C:21]2[C:25](=[CH:26][CH:27]=1)[NH:24][C:23](=[O:28])[C:22]2=[N:6][NH:7][C:8]1[CH:9]=[CH:10][C:11]([S:16](=[O:18])(=[O:17])[NH:15][CH3:14])=[CH:12][CH:13]=1)(=[O:18])=[O:17] |f:0.1|
|
Name
|
N-methylsulfonamidoaniline hydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.CS(=O)(=O)NNC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNS(=O)(=O)C=1C=C2C(C(NC2=CC1)=O)=O
|
Name
|
4-(N-methylsulfonamido)-phenylhydrazine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CNS(=O)(=O)C=1C=C2C(C(NC2=CC1)=O)=O
|
Name
|
|
Type
|
product
|
Smiles
|
CNS(=O)(=O)C=1C=C2C(C(NC2=CC1)=O)=NNC1=CC=C(C=C1)S(NC)(=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |